1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE
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Overview
Description
1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes both ethylphenyl and amino groups attached to a cyclohepta[b]pyrrol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include 4-ethylphenyl derivatives and appropriate cyclohepta[b]pyrrol intermediates. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: These reactions are used to introduce the amino group onto the cyclohepta[b]pyrrol core.
Aromatic Substitution Reactions: These reactions help in attaching the ethylphenyl groups to the core structure.
Cyclization Reactions: These reactions are crucial for forming the cyclohepta[b]pyrrol ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE
- 1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE
Uniqueness
1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE is unique due to its specific ethylphenyl and amino substitutions, which confer distinct chemical and biological properties compared to similar compounds. These unique features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-ethylanilino)-1-(4-ethylphenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-3-18-10-14-20(15-11-18)26-24-22-8-6-5-7-9-23(22)27(25(24)28)21-16-12-19(4-2)13-17-21/h9-17,26H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYHDCPXEUMGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3CCCCC=C3N(C2=O)C4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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